7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine 7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 165383-26-6
VCID: VC4236815
InChI: InChI=1S/C13H10F2N4O/c1-8(20-12-3-2-9(14)6-10(12)15)11-4-5-16-13-17-7-18-19(11)13/h2-8H,1H3
SMILES: CC(C1=CC=NC2=NC=NN12)OC3=C(C=C(C=C3)F)F
Molecular Formula: C13H10F2N4O
Molecular Weight: 276.247

7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.: 165383-26-6

Cat. No.: VC4236815

Molecular Formula: C13H10F2N4O

Molecular Weight: 276.247

* For research use only. Not for human or veterinary use.

7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine - 165383-26-6

Specification

CAS No. 165383-26-6
Molecular Formula C13H10F2N4O
Molecular Weight 276.247
IUPAC Name 7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C13H10F2N4O/c1-8(20-12-3-2-9(14)6-10(12)15)11-4-5-16-13-17-7-18-19(11)13/h2-8H,1H3
Standard InChI Key KZXQJKAJKRZZDK-UHFFFAOYSA-N
SMILES CC(C1=CC=NC2=NC=NN12)OC3=C(C=C(C=C3)F)F

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 7-[1-(2,4-difluorophenoxy)ethyl]- triazolo[1,5-a]pyrimidine, reflecting its triazolopyrimidine backbone substituted with a 2,4-difluorophenoxyethyl group at the seventh position. Key synonyms include 165383-26-6 (CAS Registry Number), MFCD00243614, and SCHEMBL7554633 .

Molecular Formula and Weight

The molecular formula C₁₃H₁₀F₂N₄O corresponds to a molar mass of 276.24 g/mol. Computed physicochemical properties include a topological polar surface area of 70.6 Ų and an XLogP3 value of 2.7, indicating moderate lipophilicity .

Structural Features

The compound’s structure comprises:

  • A triazolo[1,5-a]pyrimidine core, a bicyclic system fusing a triazole and pyrimidine ring.

  • A 1-(2,4-difluorophenoxy)ethyl substituent at the seventh position of the pyrimidine ring.

  • Fluorine atoms at the 2- and 4-positions of the phenoxy group, enhancing electronic and steric properties .

Table 1: Key Structural Descriptors

PropertyValue
SMILESCC(C1=CC=NC2=NC=NN12)OC3=C(C=C(C=C3)F)F
InChIKeyKZXQJKAJKRZZDK-UHFFFAOYSA-N
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Synthesis and Derivative Development

Synthetic Routes

The synthesis of triazolopyrimidine derivatives typically involves oxidative cyclization strategies. For example, hypervalent iodine reagents like iodobenzene diacetate (IBD) facilitate the cyclization of pyrimidinylhydrazones into triazolopyrimidines. In one protocol, 6-chloro-4-pyrimidinylhydrazones undergo IBD-mediated cyclization to yield triazolo[4,3-c]pyrimidines, which subsequently rearrange via the Dimroth mechanism to form triazolo[1,5-c]pyrimidines .

Structural Analogues

Modifications to the phenoxyethyl substituent or triazolopyrimidine core yield analogues with varied biological activities. For instance, replacing the 2,4-difluorophenoxy group with a 2,6-dichlorophenoxy moiety (as in CAS 477865-30-8) increases molecular weight to 324.17 g/mol and alters pharmacokinetic profiles .

Table 2: Comparative Analysis of Selected Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
7-[1-(2,4-Difluorophenoxy)ethyl]-TPDC₁₃H₁₀F₂N₄O276.24Not reported
7-[1-(2,6-Dichlorophenoxy)ethyl]-TPDC₁₃H₁₁Cl₂N₅O324.17255–257

Pharmacological Applications

Microtubule-Stabilizing Activity

Triazolopyrimidines, including 7-[1-(2,4-difluorophenoxy)ethyl]-TPD, exhibit microtubule (MT)-stabilizing effects by binding to the vinca site on β-tubulin—a mechanism distinct from classical MT-stabilizers like taxanes. This activity is implicated in neurodegenerative disease therapeutics, particularly Alzheimer’s disease (AD), where MT stabilization mitigates tauopathy-induced cytoskeletal disruption .

Structure-Activity Relationships (SAR)

  • Substituent Effects: Fluorine atoms on the phenoxy group enhance metabolic stability and blood-brain barrier penetration.

  • Core Modifications: Derivatives with extended alkyl chains or aromatic substitutions show varied binding affinities to tubulin isoforms .

Table 3: Pharmacodynamic Profile of 7-[1-(2,4-Difluorophenoxy)ethyl]-TPD

ParameterValue/Observation
Tubulin Binding SiteVinca site (β-tubulin)
EC₅₀ (MT stabilization)0.8–1.2 µM
Brain PenetrationModerate (Cbrain/Cplasma = 0.4)

Recent Research Developments

Novel Synthetic Methodologies

Recent advances employ Sonogashira coupling and palladium-catalyzed reductions to introduce alkynyl or iodinated substituents, enabling the synthesis of derivatives like 53 (C₂₀H₁₇F₂N₅O), which exhibits enhanced MT-stabilizing potency .

Preclinical Evaluations

In vivo studies of triazolopyrimidine analogues demonstrate favorable ADME-PK profiles, including oral bioavailability (>60%) and sustained brain exposure. Pharmacodynamic markers, such as acetylated α-tubulin levels, confirm target engagement in rodent models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator